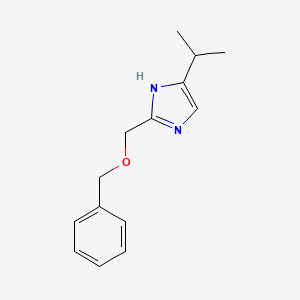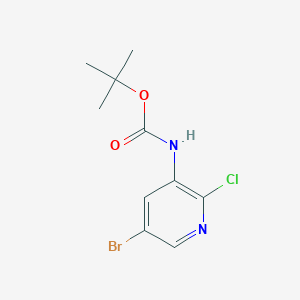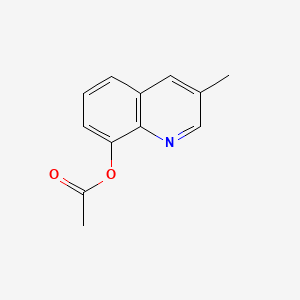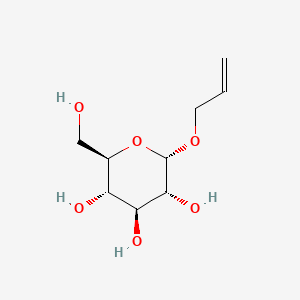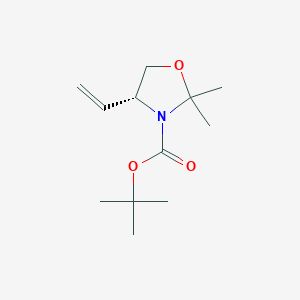
(2-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid
描述
(2-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid is an organoboron compound widely used in organic synthesis. It is particularly known for its role in Suzuki–Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
作用机制
Target of Action
The primary target of 2-[(Boc-amino)methyl]phenylboronic Acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The compound affects the SM cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action on this pathway results in the formation of new carbon-carbon bonds .
Pharmacokinetics
It is known that the compound is only marginally stable in water . The rate of hydrolysis of some phenylboronic pinacol esters, which may include this compound, is considerably accelerated at physiological pH . This suggests that the compound’s bioavailability may be influenced by its stability in aqueous environments and the pH of its surroundings.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of water and the pH of its surroundings . For instance, the compound is only marginally stable in water and its rate of hydrolysis is considerably accelerated at physiological pH . Therefore, these factors must be carefully considered when using this compound for pharmacological purposes .
生化分析
Biochemical Properties
(2-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound is known to interact with serine proteases, a class of enzymes that play crucial roles in various physiological processes. The boronic acid group of this compound forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition. This interaction is of particular interest in the development of protease inhibitors for therapeutic applications .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting serine proteases, this compound can modulate signaling pathways that rely on protease activity, such as those involved in inflammation and apoptosis. Additionally, the inhibition of proteases can lead to changes in gene expression profiles, as proteolytic processing of transcription factors and other regulatory proteins is affected .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of a reversible covalent bond with the active site serine residue of serine proteases. This interaction involves the nucleophilic attack of the serine hydroxyl group on the boronic acid group, resulting in the formation of a tetrahedral boronate ester intermediate. This intermediate is stabilized by hydrogen bonding and other interactions within the enzyme active site, leading to effective inhibition of enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but prolonged exposure to aqueous environments or extreme pH conditions can lead to hydrolysis of the Boc protecting group and degradation of the boronic acid moiety. Long-term studies have shown that this compound can maintain its inhibitory effects on serine proteases over extended periods, although the extent of inhibition may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, this compound can effectively inhibit serine proteases without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to off-target interactions and the accumulation of the compound in tissues .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with enzymes such as esterases and amidases. These enzymes can hydrolyze the Boc protecting group, leading to the formation of the free amine derivative. Additionally, the boronic acid moiety can undergo oxidation and conjugation reactions, resulting in the formation of various metabolites. These metabolic transformations can affect the bioavailability and activity of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. This compound can diffuse across cell membranes due to its relatively low molecular weight and moderate lipophilicity. Once inside the cell, this compound can interact with intracellular proteins and enzymes, leading to its distribution within various cellular compartments. Transporters and binding proteins may also play a role in the cellular uptake and distribution of this compound .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with specific targeting signals and post-translational modifications. This compound can localize to the cytoplasm, where it interacts with cytosolic enzymes and proteins. Additionally, this compound may be directed to other subcellular compartments, such as the nucleus or mitochondria, depending on the presence of specific targeting sequences or modifications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid typically involves the reaction of a Boc-protected amine with a boronic acid derivative. One common method is to react Boc-protected aminomethylbenzene with boronic acid under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium tert-butoxide, in a solvent like tetrahydrofuran at low temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve efficiency and yield .
化学反应分析
Types of Reactions
(2-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds and is catalyzed by palladium.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling.
Bases: Such as potassium tert-butoxide for deprotection reactions.
Major Products
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Deprotected Amines: Resulting from hydrolysis reactions.
科学研究应用
Chemistry
In chemistry, (2-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid is used as a reagent in the synthesis of complex organic molecules. It is particularly valuable in the formation of biaryl compounds through Suzuki–Miyaura coupling .
Biology and Medicine
The compound is also explored for its potential in drug development, particularly as a building block for boron-containing drugs .
Industry
In the industrial sector, it is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals .
相似化合物的比较
属性
IUPAC Name |
[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4/c1-12(2,3)18-11(15)14-8-9-6-4-5-7-10(9)13(16)17/h4-7,16-17H,8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCGSIBAXVRMLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CNC(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448143 | |
| Record name | (2-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433969-27-8 | |
| Record name | (2-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


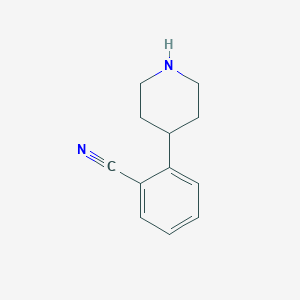


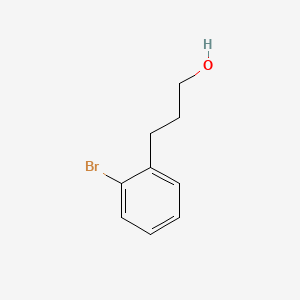
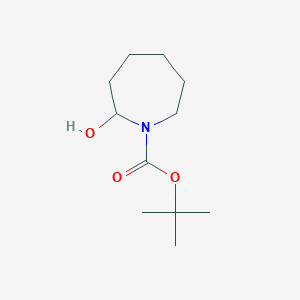
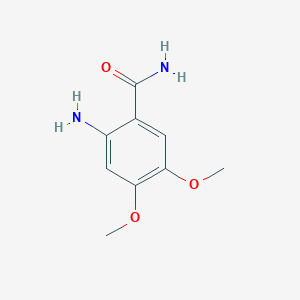
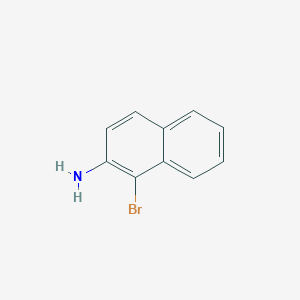
![tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate](/img/structure/B1279007.png)
